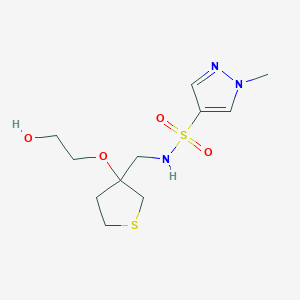![molecular formula C13H24N2O3 B2812638 4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester CAS No. 1251009-69-4](/img/structure/B2812638.png)
4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 8-oxa-2-aza-spiro[4.5]decane . It’s a complex organic compound that belongs to the class of spiro compounds, which are bicyclic organic compounds formed by two rings linked by one carbon atom . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with a spiro configuration that includes a pyrrolidine ring . The InChI code for 8-oxa-2-azaspiro[4.5]decane, a related compound, is 1S/C8H15NO/c1-4-9-7-8(1)2-5-10-6-3-8/h9H,1-7H2 .Chemical Reactions Analysis
The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, which leads to the closure of the pyrrolidine ring into heterocycles .Physical And Chemical Properties Analysis
The physical form of the related compound 8-oxa-2-azaspiro[4.5]decane is a yellow liquid . The molecular weight of 8-oxa-2-azaspiro[4.5]decane is 141.21 .Scientific Research Applications
Synthesis of Oxa-Spirocycles
This compound is a type of oxa-spirocyclic molecule. Oxa-spirocycles are a new generation of spirocyclic molecules developed through a general approach involving iodocyclization . More than 150 oxa-spirocyclic compounds have been prepared, and the incorporation of an oxygen atom into the spirocyclic unit has been found to dramatically improve water solubility (by up to 40 times) and lower lipophilicity .
Analogues of Antihypertensive Drugs
More potent oxa-spirocyclic analogues of the antihypertensive drug terazosin have been synthesized and studied in vivo . This suggests that this compound could be used in the development of new and more effective antihypertensive drugs.
Direct Catalytic Amidations
The compound, being a carboxylic acid ester derivative, could potentially be used in direct catalytic amidation processes . Amidation is a key process in the synthesis of amides, which are ubiquitous functional groups in biological systems and various chemical fields such as polymers, materials, and natural products .
Inhibitor of FGFR4
Compounds similar to this have been used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma . This suggests potential applications in cancer therapy.
Inhibitors of Vanin-1 Enzyme
These compounds have also been used as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation . This suggests potential applications in the treatment of metabolic disorders and inflammatory diseases.
17β-HSD1 Inhibitors
They have been used as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol . This suggests potential applications in endocrinology and hormone therapy.
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the available literature, synthesized 8-oxa-2-azaspiro[4.5]decane derivatives have exhibited biological activity. They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and in inflammation, as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol, and as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .
Safety and Hazards
Future Directions
Spiro compounds are attracting attention as scaffolds in the search for modern drugs. The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs . Therefore, the future directions of this compound could involve further exploration of its potential in drug discovery and development.
properties
IUPAC Name |
tert-butyl 4-amino-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-10(14)13(9-15)4-6-17-7-5-13/h10H,4-9,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTHVMDBYONPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester | |
CAS RN |
1251009-69-4 |
Source


|
| Record name | tert-butyl 4-amino-8-oxa-2-azaspiro[4.5]decane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


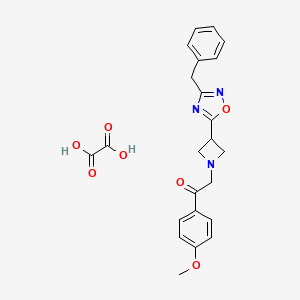
![2-amino-1-butyl-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2812559.png)

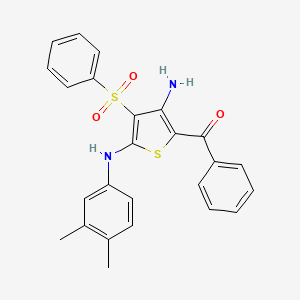
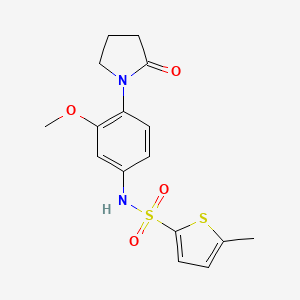
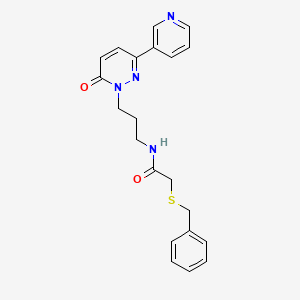
![Ethyl 4-[4-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2812567.png)
![6-Benzyl-2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2812568.png)
![(E)-2-(2,4-dichlorophenoxy)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812569.png)
![(2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B2812570.png)
